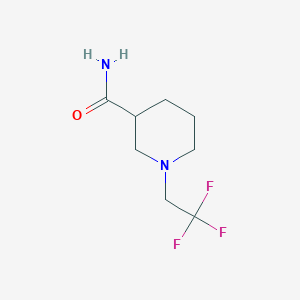

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide

Descripción general

Descripción

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide, commonly referred to as TFPC, is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, including organic synthesis, analytical chemistry, and biochemistry. TFPC is a highly reactive compound, and is used as a reagent in organic synthesis, as well as a catalyst in various reactions. TFPC has also been used as a substrate for enzyme-catalyzed reactions, and its reactivity makes it an ideal compound for studying the mechanism of action of enzymes.

Aplicaciones Científicas De Investigación

Lead Optimization in Drug Discovery

The compound 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide and its related derivatives play a pivotal role in the discovery and optimization of new drugs. For instance, a study revealed the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase. This research highlighted the triazine heterocycle as a critical component for achieving high potency and selectivity over cytochrome P450 enzymes. The study showcased the compound as a promising tool for in vivo investigations in various disease models, emphasizing its potential in therapeutic development (Thalji et al., 2013).

Glycine Transporter Inhibition

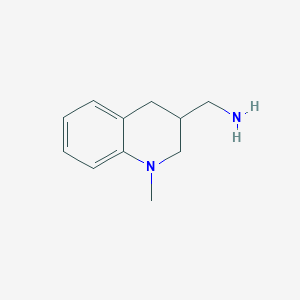

Another critical application of compounds related to this compound is in modulating neurotransmitter systems. A derivative, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, demonstrated potent inhibitory activity against glycine transporter 1 (GlyT1). This compound, with a different structural backbone, exhibited promising pharmacokinetic profiles and potential for central nervous system applications, highlighting the versatility of the trifluoroethyl)piperidine-3-carboxamide scaffold (Yamamoto et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in areas of the central and peripheral nervous system that are important for the transmission of migraine pain .

Mode of Action

this compound acts as an antagonist to the CGRP receptor . By blocking the binding of CGRP to its receptors, it is believed to inhibit the transmission of pain signals that lead to migraine headaches .

Biochemical Pathways

The biochemical pathway affected by this compound involves the CGRP receptor and its associated pain transmission pathways . The compound’s action on this receptor inhibits the transmission of pain signals, thereby affecting the pathway that leads to the perception of migraine pain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of pain signal transmission . By acting as an antagonist to the CGRP receptor, it prevents the normal function of this receptor, thereby inhibiting the transmission of pain signals that lead to the perception of migraine pain .

Análisis Bioquímico

Biochemical Properties

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomics research proteins . The nature of these interactions involves binding to specific sites on the proteins, which can influence their activity and function. These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a reference substance for drug impurities and reagents, indicating its impact on cellular processes . The compound’s ability to modulate these pathways makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall activity and function. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall activity.

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c9-8(10,11)5-13-3-1-2-6(4-13)7(12)14/h6H,1-5H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUOMOJGJGMBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501239100 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1050885-44-3 | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050885-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trifluoroethyl)-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)

![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)